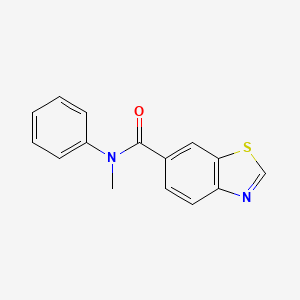

N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide is a chemical compound belonging to the benzothiazole family, characterized by its fused benzene and thiazole rings

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with chloroacetic acid in the presence of a base.

Introduction of Substituents: The N-methyl and N-phenyl groups are introduced through subsequent reactions. For instance, the N-methyl group can be added by reacting the benzothiazole core with methyl iodide, while the N-phenyl group can be introduced using phenyl isocyanate.

Carboxamide Formation: The carboxamide group is introduced by reacting the benzothiazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride, in the presence of a coupling agent like DCC (Dicyclohexylcarbodiimide).

Industrial Production Methods: Industrial production of this compound involves optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, improved catalysts, and efficient purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Hydrolysis of the Carboxamide Group

The compound undergoes hydrolysis under acidic or basic conditions, cleaving the carboxamide bond to yield 2-amino-1,3-benzothiazole-6-carboxylic acid (or its deprotonated form). This reaction is critical for modifying the molecule’s bioactivity or generating intermediates for further derivatization.

Mechanistic Insight : The hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, followed by proton transfer and bond cleavage. The benzothiazole ring’s electron-withdrawing nature accelerates reactivity.

Nucleophilic Substitution at the Benzothiazole Ring

The electron-deficient benzothiazole core facilitates electrophilic aromatic substitution (EAS) at specific positions, though direct experimental data for this compound is limited. Analogous benzothiazole derivatives show reactivity at the 4- and 7-positions due to ring activation .

| Reaction Type | Reagents | Product | Notes |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 4-Nitro derivative | Requires low temperatures |

| Halogenation | Cl₂/Br₂ (FeCl₃ catalyst) | 7-Halo derivatives | Moderate regioselectivity |

Functionalization of the Methyl-Phenyl Amide Group

The N-methyl-N-phenyl substituent on the carboxamide can participate in N-alkylation or N-arylation under transition-metal catalysis, though steric hindrance may limit reactivity.

| Reaction | Catalyst/Reagents | Outcome | Reference |

|---|---|---|---|

| N-Alkylation | K₂CO₃, alkyl halide, DMF | Tertiary amide derivatives | |

| Cross-Coupling | Pd(PPh₃)₄, aryl boronic acids | Biaryl amide analogs |

Oxidation Reactions

While no direct studies on this compound’s oxidation exist, related benzothiazoles undergo oxidation at the sulfur atom or aromatic ring. For example, sodium hypochlorite oxidizes benzothiazoles to sulfonic acids or sulfonamides in some cases .

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| NaOCl | Aqueous, pH 9–11, 50°C | Sulfonamide derivatives |

| H₂O₂/Fe³⁺ | Acetic acid, 60°C | Sulfoxide or sulfone products |

Microwave-Assisted Coupling Reactions

The carboxamide group participates in microwave-assisted coupling with aryl amines or heterocycles to form biaryl systems. For example, EDC/DMAP-mediated reactions in dichloromethane under microwave irradiation (80°C, 20 min) yield hybrid benzothiazole-piperidine carboxamides .

| Coupling Partner | Conditions | Application |

|---|---|---|

| 4-Aminophenyl benzothiazole | EDC, DMAP, DCM, microwave | Dual sEH/FAAH inhibitors (bioactivity) |

Stability Under Thermal and pH Conditions

-

Thermal Stability : Melting point 120–130°C; decomposes above 200°C.

-

pH Sensitivity : Stable in neutral conditions but prone to hydrolysis in strongly acidic/basic media .

-

Solubility : Soluble in DMSO, DMF, and ethanol; insoluble in water .

Key Research Findings

-

The benzothiazole moiety enhances enzyme inhibition (e.g., sEH, FAAH) when coupled with aryl groups .

-

Hydrolysis products like 2-amino-1,3-benzothiazole-6-carboxylic acid show potential as intermediates for anticancer agents .

-

Microwave synthesis significantly improves reaction efficiency (20 min vs. 12–24 hr conventional heating) .

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that benzothiazole derivatives, including N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide, exhibit significant anticancer activity. Studies have shown that compounds with similar structures can inhibit tumor growth and reduce inflammatory responses. For instance, derivatives of benzothiazole have been tested against various cancer cell lines such as PC3 and A431, demonstrating promising results in vitro .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In studies, specific derivatives have shown effectiveness in reducing inflammation markers, suggesting potential therapeutic applications in treating inflammatory diseases .

Neurological Applications

This compound has been linked to the modulation of histamine H3 receptors, which are involved in cognitive processes and neurological functions. This suggests potential applications in treating conditions related to memory and cognition disorders .

Characterization Techniques

Characterization of this compound is often performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These techniques help confirm the structure and purity of the synthesized compound .

Dyes and Pigments

Beyond medicinal applications, this compound serves as a coloring agent and dye intermediate in the synthesis of fibers and plastics . Its fluorescent properties make it suitable for use in photochemical devices and as a fluorescent chemo-sensor.

Corrosion Inhibitors

The compound has been explored for its potential as a corrosion inhibitor due to its ability to form protective layers on metal surfaces when applied in specific formulations .

Case Studies

Mecanismo De Acción

The mechanism by which N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. The exact molecular pathways and targets can vary depending on the specific biological context and the derivatives involved.

Comparación Con Compuestos Similares

Benzothiazole: The parent compound without substituents.

N-methylbenzothiazole: Similar structure but lacking the phenyl group.

N-phenylbenzothiazole: Similar structure but lacking the methyl group.

Uniqueness: N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide stands out due to the presence of both N-methyl and N-phenyl groups, which can significantly alter its chemical reactivity and biological activity compared to its simpler counterparts

Actividad Biológica

N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide is a compound of increasing interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, drawing from various research studies.

Chemical Structure and Properties

This compound has the following chemical formula: C9H8N2OS. The compound features a benzothiazole ring, which is known for its pharmacological significance. The structural characteristics contribute to its interaction with biological targets.

Anticancer Activity

Research has demonstrated that benzothiazole derivatives exhibit significant anticancer properties. In particular, this compound has shown promising results in inhibiting the proliferation of various cancer cell lines:

- Cell Lines Tested : The compound was evaluated against human epidermoid carcinoma (A431), non-small cell lung cancer (A549), and colon cancer (HCT 116) cell lines.

- Inhibition Concentrations : The half-maximal inhibitory concentration (IC50) values ranged from 1.2 to 5.3 µM across different cell lines, indicating potent antiproliferative activity .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| A431 | 2.2 |

| A549 | 3.7 |

| HCT116 | 5.3 |

Antibacterial Activity

The compound also exhibits antibacterial properties, particularly against Gram-positive bacteria. In vitro studies have shown:

- Minimum Inhibitory Concentration (MIC) : The MIC against Enterococcus faecalis was found to be 8 µM, demonstrating effective antibacterial action .

Antioxidant Activity

This compound has shown significant antioxidant activity in various assays:

- Comparative Analysis : The antioxidant capacity was evaluated against standard antioxidants like Butylated Hydroxytoluene (BHT), with the compound demonstrating superior activity in several tests .

The biological activity of this compound is believed to be linked to its ability to induce apoptosis in cancer cells and inhibit cell cycle progression. Studies indicated that treated cancer cells showed increased lactate dehydrogenase (LDH) levels, suggesting cytotoxic effects . Furthermore, flow cytometry analyses revealed that the compound could arrest the cell cycle at the S phase.

Study on Anticancer Effects

A recent study focused on the synthesis and evaluation of benzothiazole derivatives including this compound. The results indicated a marked reduction in cell viability for A431 and A549 cells treated with the compound at concentrations ranging from 1 to 4 µM. Western blot analyses confirmed downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic markers .

Study on Antibacterial Effects

Another study evaluated the antibacterial efficacy of various benzothiazole derivatives against multiple strains of bacteria. This compound exhibited selective activity against E. faecalis and Staphylococcus aureus with MIC values supporting its potential as an antibacterial agent .

Propiedades

IUPAC Name |

N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c1-17(12-5-3-2-4-6-12)15(18)11-7-8-13-14(9-11)19-10-16-13/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTXMALFIUSNGHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CC3=C(C=C2)N=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.